3-Piperidino-1-(p-tolyl)-2-pyrrolidinone
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Overview
Description
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound with the molecular formula C16H23NO. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, a pyrrolidinone ring, and a p-tolyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone typically involves the reaction of p-tolylacetonitrile with piperidine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The precise mechanism of action of 3-Piperidino-1-(p-tolyl)-2-pyrrolidinone is not fully understood. it is known to exert its effects by modulating ion channels and neurotransmitter pathways. In particular, it inhibits the transmission of mono and polysynaptic reflexes in the spinal cord, which contributes to its muscle relaxant properties . The compound’s interaction with sodium channels in neurons is also a key aspect of its mechanism .
Comparison with Similar Compounds
3-Piperidino-1-(p-tolyl)-2-pyrrolidinone can be compared with similar compounds such as:
Tolperisone: Another muscle relaxant with a similar structure but different pharmacological properties.
1-Cyclohexyl-1-phenyl-3-piperidino-1-propanol: A compound with a similar piperidine ring but different functional groups, leading to distinct chemical and biological activities.
3-Phenyl-1-piperidin-3-ylpropan-1-one: A compound with a similar piperidine ring but different aromatic substituents, affecting its reactivity and applications.
Properties
CAS No. |
5378-68-7 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O/c1-13-5-7-14(8-6-13)18-12-9-15(16(18)19)17-10-3-2-4-11-17/h5-8,15H,2-4,9-12H2,1H3 |
InChI Key |
WVIDHXRYTCCXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCCC3 |
Origin of Product |
United States |
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